1-(2-aminoethyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(2-Aminoethyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with an aminoethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminoethyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminoethylamine with 3-carboxypyrazole under acidic or basic conditions to facilitate the formation of the pyrazole ring. The reaction conditions often involve heating and the use of catalysts to improve yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated reactors and optimized reaction conditions ensures high purity and yield, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethyl group may yield oxo derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
1-(2-Aminoethyl)-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(2-aminoethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the pyrazole ring can participate in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
- 1-(2-Aminoethyl)-1H-imidazole-3-carboxylic acid
- 1-(2-Aminoethyl)-1H-pyrrole-3-carboxylic acid
- 1-(2-Aminoethyl)-1H-thiazole-3-carboxylic acid
Comparison: 1-(2-Aminoethyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to imidazole, pyrrole, and thiazole analogs. These differences can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for various applications.
Properties
CAS No. |
2580198-39-4 |
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Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.2 |
Purity |
95 |
Origin of Product |
United States |
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